4-(3-Hydroxynaphthalen-2-yl)butanoic acid
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Overview
Description
4-(3-Hydroxynaphthalen-2-yl)butanoic acid is an organic compound characterized by a naphthalene ring substituted with a hydroxyl group at the third position and a butanoic acid chain at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Hydroxynaphthalen-2-yl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives.
Hydroxylation: The naphthalene ring is hydroxylated at the third position using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.
Butanoic Acid Chain Introduction: The hydroxylated naphthalene is then subjected to a Friedel-Crafts acylation reaction with butanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the butanoic acid chain.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Hydroxynaphthalen-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using reagents like thionyl chloride or alkylation using alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of 4-(3-oxonaphthalen-2-yl)butanoic acid.
Reduction: Formation of 4-(3-hydroxyalkylnaphthalen-2-yl)butanoic acid.
Substitution: Formation of 4-(3-halogenonaphthalen-2-yl)butanoic acid.
Scientific Research Applications
4-(3-Hydroxynaphthalen-2-yl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxynaphthalen-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways related to reactive oxygen species (ROS) production, apoptosis, and cell signaling, thereby exerting its biological effects.
Comparison with Similar Compounds
- 4-(3-Hydroxyphenyl)butanoic acid
- 4-(3-Hydroxybenzyl)butanoic acid
- 4-(3-Hydroxyphenyl)propanoic acid
Comparison: 4-(3-Hydroxynaphthalen-2-yl)butanoic acid is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties compared to similar compounds with phenyl or benzyl groups.
Properties
CAS No. |
460719-65-7 |
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Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
4-(3-hydroxynaphthalen-2-yl)butanoic acid |
InChI |
InChI=1S/C14H14O3/c15-13-9-11-5-2-1-4-10(11)8-12(13)6-3-7-14(16)17/h1-2,4-5,8-9,15H,3,6-7H2,(H,16,17) |
InChI Key |
ZZPJLILBXJOYBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)CCCC(=O)O)O |
Origin of Product |
United States |
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